6-Methoxy-indan-5-carbaldehyde
Overview
Description
6-Methoxy-indan-5-carbaldehyde, also known as 6-Methoxyindane-5-carbaldehyde, is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-indan-5-carbaldehyde consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The SMILES string representation of the molecule isO=C([H])C(C(OC)=C1)=CC2=C1CCC2
. Physical And Chemical Properties Analysis
6-Methoxy-indan-5-carbaldehyde is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 317.9±42.0 °C at 760 mmHg, and a flash point of 149.8±21.4 °C . The compound has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 154.2±3.0 cm3 .Scientific Research Applications
1. Versatile Building Block in Organic Synthesis
6-Methoxy-indan-5-carbaldehyde and related compounds have been utilized as versatile building blocks in organic synthesis. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde is used for regioselective reactions to provide trisubstituted indole derivatives, applicable in novel pyrimido[1,2-a]indole derivatives synthesis (Yamada, F. Yamada, Shiraishi, Tomioka, & Somei, 2009).
2. Natural Product Derivative Synthesis
This chemical is also significant in the synthesis of natural product derivatives. A notable example is the synthesis of 1-methoxycanthin-6-one, a naturally occurring compound, through a one-pot conversion from β-carboline-1-carbaldehyde (Suzuki, Adachi, Ebihara, Gyoutoku, Furuya, Murakami, & Okuno, 2004).
3. In Organic Photophysical Studies
In photophysical studies, derivatives of 6-Methoxy-indan-5-carbaldehyde are used to investigate phenomena like excited state intramolecular proton transfer. For example, 1-methoxypyrene-2-carbaldehyde was explored for its photophysical properties using experimental and theoretical approaches (Yin, Li, Xia, Ruan, Shi, Wang, Jin, & Ding, 2016).
4. Application in Heterocyclic Chemistry
The compound and its derivatives are also important in heterocyclic chemistry. For instance, in the synthesis of fluorescent styryl dyes based on 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, this compound played a crucial role (Umape, Gawale, & Sekar, 2014).
5. Role in Medicinal Chemistry
In medicinal chemistry, 6-Methoxy-indan-5-carbaldehyde-related compounds have been used in synthesizing various bioactive molecules. For example, a study synthesized and evaluated 6-methoxy-2-arylbenzofuran derivatives for their antibacterial and cytotoxic properties (Noviany, Samadi, Carpenter, Abugrain, Hadi, Purwitasari, Indra, Indra, & Mahmud, 2020).
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWCZKVBNWJJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390236 | |
Record name | 6-Methoxy-indan-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-indan-5-carbaldehyde | |
CAS RN |
73615-83-5 | |
Record name | 6-Methoxy-indan-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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